[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine
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Overview
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine is a fused heterocyclic compound known for its high nitrogen content and unique structural properties. This compound has garnered significant interest in the field of energetic materials due to its high density, positive enthalpy of formation, and superior detonation properties compared to traditional nitramine-based explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine typically involves nitration reactions. One common method includes the nitration of the fused 5,7-diamino pyrimidine derivative using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts and ring-open nitrate salts . The cesium salt of the fused nitramine derivative can also be synthesized through this method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the nitration process and the use of high-yield synthesis techniques suggest potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including nitration, aminative ring-opening, and nucleophilic addition reactions .
Common Reagents and Conditions
Nitration: Nitric acid (concentrated and dilute) is commonly used.
Aminative Ring-Opening: Ammonia and amines are used to open the furoxan ring.
Nucleophilic Addition: Reagents such as water, alcohols, and amines react at the C-7 position of the pyrimidine ring.
Major Products Formed
Nitration: Produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide and various nitrate salts.
Aminative Ring-Opening: Results in 4-amino-5-nitrosopyrimidines.
Nucleophilic Addition: Forms covalent adducts with the furoxan ring intact.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine involves its high nitrogen content and unique structural properties, which contribute to its high enthalpy of formation and detonation characteristics. The compound’s molecular targets and pathways are primarily related to its energetic properties, making it suitable for applications in explosives and propellants .
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
- Fused ring nitrate salts
- Ring-open nitrate salts
Uniqueness
Compared to similar compounds, [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine exhibits superior detonation properties, higher density, and better oxygen balance. These characteristics make it a valuable compound in the field of energetic materials .
Properties
CAS No. |
30745-07-4 |
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Molecular Formula |
C4H4N6O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H4N6O/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H4,5,6,7,8,10) |
InChI Key |
NZCSTUJNXMNBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=NON=C1N=C(N=C2N)N |
Origin of Product |
United States |
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